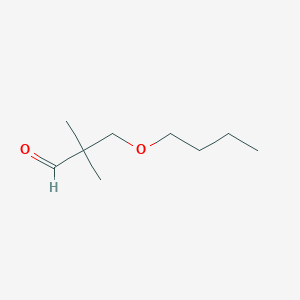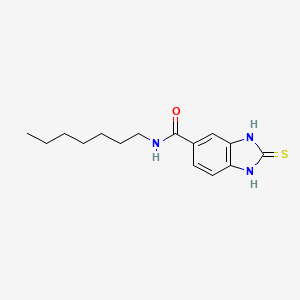
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a heptyl group, a sulfanylidene moiety, and a benzimidazole core, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the benzimidazole intermediate with sulfur-containing reagents such as thiourea or elemental sulfur.
Attachment of the Heptyl Group: The heptyl group can be attached via alkylation reactions using heptyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler benzimidazole derivative.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzimidazole derivatives without the sulfanylidene group.
Substitution: Alkyl or aryl-substituted benzimidazole derivatives.
科学的研究の応用
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
作用機序
The mechanism of action of N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanylidene group may enhance binding affinity or specificity, while the heptyl group can influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
Uniqueness
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is unique due to its specific combination of functional groups. The heptyl group provides hydrophobic character, the sulfanylidene group offers potential for redox activity, and the benzimidazole core is known for its biological activity. This combination makes it a versatile compound for various applications.
特性
CAS番号 |
103481-26-1 |
|---|---|
分子式 |
C15H21N3OS |
分子量 |
291.4 g/mol |
IUPAC名 |
N-heptyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H21N3OS/c1-2-3-4-5-6-9-16-14(19)11-7-8-12-13(10-11)18-15(20)17-12/h7-8,10H,2-6,9H2,1H3,(H,16,19)(H2,17,18,20) |
InChIキー |
IMMAMOCEPNJLIS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)C1=CC2=C(C=C1)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




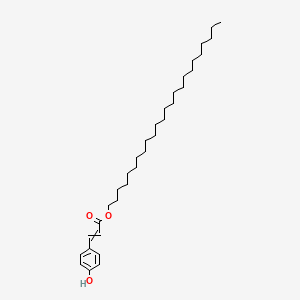

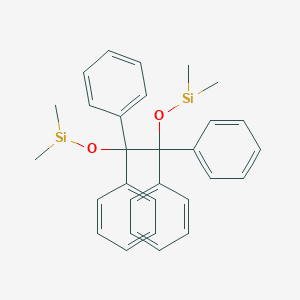
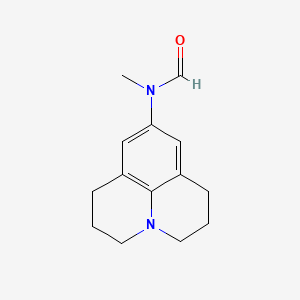
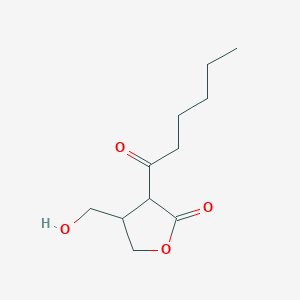
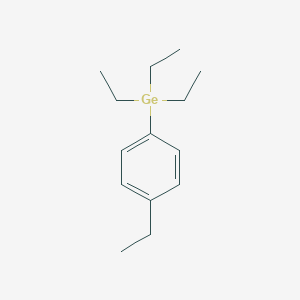
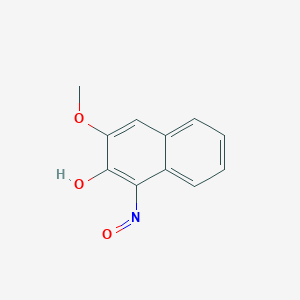
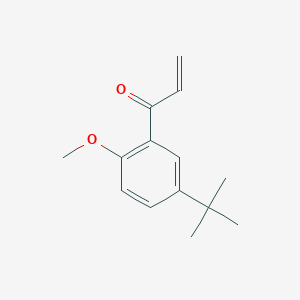
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

